1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-10-4-2-1-3-8(10)5-14-6-9(7-15)12-13-14/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWMLPYNLVYDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=N2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a synthetic compound belonging to the triazole family. Its unique structure, characterized by the presence of a triazole ring and a bromophenyl substituent, allows for diverse biological activities. This article explores its biological activity, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H8BrN3O |
| Molecular Weight | 252.09 g/mol |
| CAS Number | [Not provided] |
The compound features a triazole ring that enhances its binding interactions with biological targets, making it a candidate for drug development.
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit significant anticancer activity. For instance, compounds containing the triazole moiety have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies demonstrated that certain triazole derivatives could induce apoptosis in cancer cells by enhancing caspase activity and arresting the cell cycle at specific phases .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Research has shown that derivatives similar to this compound possess inhibitory effects against a range of pathogens. For example, studies reported minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against bacteria such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.
The mechanism of action of this compound likely involves interaction with specific biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites on proteins, modulating their activity and potentially leading to therapeutic effects .
Study on Anticancer Activity
A recent study synthesized several triazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. Among these derivatives, one compound demonstrated an IC50 value of 7.84 μM against MDA-MB-231 cells. The study highlighted that these compounds could act as microtubule-destabilizing agents, which is crucial for their anticancer activity .
Antimicrobial Evaluation
Another study focused on the antimicrobial properties of triazole derivatives similar to this compound. The results showed that certain derivatives exhibited strong antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens. Additionally, these compounds were found to inhibit biofilm formation effectively .
Scientific Research Applications
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde possess potent activity against various bacterial strains and fungi. The mechanism is believed to involve the inhibition of specific enzymes essential for microbial growth, making these compounds potential candidates for developing new antibiotics .
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer properties. In vitro studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. This highlights its potential as a lead compound in cancer therapy .
Polymer Chemistry
In material science, triazole compounds are utilized as building blocks for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their resistance to degradation under extreme conditions .
Coordination Chemistry
The compound can also act as a ligand in coordination chemistry, forming metal complexes that exhibit interesting electronic and photophysical properties. These complexes are being explored for applications in catalysis and as luminescent materials .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
